molecular formula C7H9F3O4 B1608949 Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate CAS No. 75631-71-9

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate

Cat. No.: B1608949
CAS No.: 75631-71-9
M. Wt: 214.14 g/mol
InChI Key: AOMOAQGFVLCCMN-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate is a fluorinated β-keto ester characterized by a trifluoromethyl group, a methoxy substituent, and a ketone functionality. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds such as pyrimidinones and agrochemicals . Its structure combines electron-withdrawing (trifluoromethyl, ketone) and electron-donating (methoxy) groups, which influence its reactivity and stability.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O4/c1-3-14-6(12)4(13-2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOAQGFVLCCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374560
Record name Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75631-71-9
Record name Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation of Ethyl Trifluoroacetate and Ethyl Acetate

The principal industrial method for synthesizing ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate involves a Claisen condensation between ethyl trifluoroacetate and ethyl acetate catalyzed by sodium ethoxide in an alcoholic medium.

Process Overview:

  • Reagents: Ethyl trifluoroacetate, ethyl acetate, sodium ethoxide (10% alcoholic solution).
  • Solvent: Mixture of organic solvents such as dehydrated ethanol, hexanaphthene, tetrahydrofuran (THF), diethylene glycol dimethyl ether, methyl tertiary butyl ether, ethyl acetate, or meta-dichlorobenzene.
  • Conditions: Reaction temperature is carefully controlled between 5°C and 65°C during different stages.
  • Procedure:
    • Sodium ethoxide is dissolved in ethanol and combined with ethyl acetate and an organic solvent in a reactor.
    • The mixture is cooled to 5–10°C, and ethyl trifluoroacetate is added dropwise while maintaining the temperature at 10–20°C.
    • After the addition, the mixture is stirred at 10–65°C for 0.5 to 6 hours.
    • Acid is then added dropwise at 10–15°C, with temperature maintained between 20–30°C during addition and 10–60°C afterward for 0.5 to 6 hours.
    • The product is isolated by filtration, washing, and vacuum distillation.

Advantages:

  • Mild reaction conditions.
  • High conversion rates and product selectivity.
  • Easy product separation and low energy consumption.
  • Suitable for industrial scale-up.

Yield and Purity:

  • The method yields ethyl 4,4,4-trifluoroacetoacetate with high purity, which serves as a precursor to this compound upon further methoxylation.

Reference: CN103694119A patent details this method with full procedural steps and conditions.

Alkoxymethylene Derivative Formation via Acetic Anhydride and Triethyl Orthoformate

A subsequent step to obtain the methoxy derivative involves the transformation of ethyl 4,4,4-trifluoroacetoacetate into alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates, which are structurally related compounds.

Process Highlights:

  • Reagents: Crude ethyl 4,4-difluoroacetoacetate, acetic anhydride, triethyl orthoformate.
  • Conditions: Heating to 110°C; metered addition of reagents over 2 hours.
  • Reaction: Formation of alkoxymethylene derivatives via reaction with triethyl orthoformate in the presence of acetic anhydride.
  • Work-up: Removal of low boilers (ethyl acetate, acetic acid, acetic anhydride, triethyl orthoformate) under reduced pressure and elevated temperature.
  • Yield: Overall yield of 86.6% for the alkoxymethylene product over two stages.

This process is relevant as it provides a pathway to introduce the methoxy group at the 2-position of the oxobutanoate skeleton, a key step towards synthesizing this compound.

Reference: EP2262756B1 patent describes this process with detailed reaction conditions and yields.

Acetylation of Alkoxy-Hydroxy Intermediates

An alternative approach involves acetylation of ethyl 3-ethoxy-3-hydroxy-4,4,4-trifluorobutanoate intermediates to form the desired trifluoroacetoacetate derivatives.

Key Details:

  • The intermediate is prepared via alkaline condensation of ethyl acetate and ethyl trifluoroacetate, producing a hemiketal form.
  • Acetylation is carried out using acetyl halides or acetic anhydride to convert the hemiketal into ethyl trifluoroacetoacetate.
  • Challenges include avoiding formation of hydrate forms and by-product ethanol.
  • Dehydration steps may be necessary, using agents like cupric acetate or molecular sieves, to obtain the anhydrous product.
  • This method is less environmentally and economically favorable due to additional purification and dehydration steps.

Reference: EP0270724B1 patent elaborates this method and discusses the chemical challenges and solutions.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Yield / Purity Notes
Claisen Condensation Ethyl trifluoroacetate, ethyl acetate, sodium ethoxide, organic solvent 5–65°C, 0.5–6 h Mild, high selectivity, industrial scale High conversion, easy separation Widely used for industrial production
Alkoxymethylene Formation Crude ethyl 4,4-difluoroacetoacetate, acetic anhydride, triethyl orthoformate 110°C, reflux, vacuum distillation High yield, introduces methoxy group 86.6% overall yield Suitable for methoxy derivative synthesis
Acetylation of Hemiketal Ethyl 3-ethoxy-3-hydroxy-4,4,4-trifluorobutanoate, acetyl halide or acetic anhydride Variable, dehydration required Converts hemiketal to desired product Requires dehydration steps Less eco-friendly, complex purification

Research Findings and Industrial Relevance

  • The Claisen condensation method remains the cornerstone for synthesizing ethyl 4,4,4-trifluoroacetoacetate, a precursor to the methoxy derivative.
  • Introduction of the methoxy group is effectively achieved through alkoxymethylene formation using triethyl orthoformate and acetic anhydride, offering high yields and process efficiency.
  • Alternative acetylation routes, while chemically feasible, involve additional steps and environmental concerns, making them less preferred for large-scale production.
  • The combined processes provide a robust platform for producing this compound with applications in pesticide and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances reactivity and selectivity in chemical reactions.

Claisen Condensation Reactions

One of the notable applications of this compound is in Claisen condensation reactions. It can react with various enolates to form more complex molecules. For instance, the reaction with ethyl acetate under basic conditions yields ethyl 4,4,4-trifluoroacetoacetate, which is crucial for synthesizing agrochemicals and pharmaceuticals .

Synthesis of Trifluoromethylated Compounds

This compound has been employed in synthesizing trifluoromethylated pyrimidinone derivatives. These derivatives exhibit biological activity and are important in drug development. A study demonstrated that using this compound in reactions with aminoindazole derivatives resulted in moderate yields of desired products .

Medicinal Chemistry Applications

The compound serves as a significant precursor for pharmaceuticals, particularly those targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives synthesized from this compound exhibit antimicrobial properties. For example, its derivatives have shown efficacy against various pathogens, making them suitable candidates for developing new antibiotics .

Development of Anticancer Agents

The synthesis of novel compounds from this compound has been linked to anticancer research. Certain derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential therapeutic applications .

Agricultural Chemistry Applications

In agriculture, this compound is recognized for its role as an intermediate in the synthesis of pesticides.

Pesticide Synthesis

This compound is used to produce several pesticides such as thifluzamide and fluacrypyrim. These compounds are effective against a range of agricultural pests and are essential for crop protection strategies .

Data Table: Comparison of Applications

Application AreaSpecific UseExample Compounds Derived
Organic SynthesisIntermediate for complex organic compoundsEthyl 4,4,4-trifluoroacetoacetate
Medicinal ChemistryAntimicrobial and anticancer agentsTrifluoromethylated pyrimidinones
Agricultural ChemistrySynthesis of pesticidesThifluzamide, Fluacrypyrim

Case Study 1: Synthesis of Trifluoromethylated Pyrimido Derivatives

In a study published by MDPI, the reaction involving this compound led to the successful synthesis of pyrimido derivatives with notable yields under optimized conditions . This highlights its utility in expanding the library of bioactive compounds.

Case Study 2: Antimicrobial Activity Assessment

Research conducted on derivatives from this compound revealed promising antimicrobial activity against several strains of bacteria and fungi. The findings suggest that modifications to the this compound structure can enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical transformations. The compound can form stable intermediates, which participate in further reactions to yield desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Trifluoromethyl β-Keto Esters

Compound Name Substituents (R<sup>1</sup>, R<sup>2</sup>) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Reactivity Reference
This compound R<sup>1</sup> = OCH3 ~232.14* Not reported Not reported Intermediate for heterocycles
Ethyl 4,4,4-trifluoro-3-oxo-2-phenylbutanoate R<sup>1</sup> = C6H5 258.8 (MS data) 258–259 3.0 Pyrimidinone synthesis
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate R<sup>1</sup> = C2H5 235.0 (MS data) 122–124 0.05 Research applications
Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate R<sup>1</sup> = CH3 186.13 Not reported Not reported Technical-grade synthesis
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate R<sup>1</sup> = N-NHC6H5 290.23 (calculated) Not reported Not reported Hydrazone-based coordination chemistry

*Calculated based on molecular formula C7H9F3O4.

Key Observations:

Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups: The trifluoromethyl and ketone groups enhance electrophilicity at the β-position, facilitating nucleophilic attacks in cyclocondensation reactions (e.g., with amidines to form pyrimidinones) . Methoxy vs. However, its electron-donating nature may slightly deactivate the ketone toward nucleophilic additions compared to phenyl or ethyl analogs .

Physicochemical Properties

  • Melting Points : Aromatic substituents (e.g., phenyl) significantly elevate melting points (258–259°C) due to π-stacking interactions, while aliphatic derivatives (e.g., ethyl, methyl) are liquids or low-melting solids .
  • Molecular Weight : The methoxy-substituted compound has a lower molecular weight (~232 g/mol) than phenyl analogs (258.8 g/mol), impacting solubility and volatility .

Synthetic Utility Pyrimidinone Synthesis: Phenyl and ethyl analogs are used to synthesize pyrimidinones under basic conditions, but yields vary drastically (3% for phenyl vs. 0.05% for ethyl), possibly due to solvent (EtOH vs. THF) and temperature differences . Hydrazone Derivatives: The phenylhydrazono analog () demonstrates the versatility of trifluoromethyl β-keto esters in forming Schiff bases for coordination chemistry .

Industrial and Research Applications Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is marketed for research, suggesting niche applications in medicinal chemistry . The methoxy-substituted compound is listed among supplier catalogs, indicating commercial demand for fluorinated intermediates in drug discovery .

Biological Activity

Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate (ETFMBA) is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. The presence of a trifluoromethyl group enhances its reactivity and biological properties, making it a subject of interest in various fields including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

Molecular Formula : C6H7F3O3
Molecular Weight : Approximately 214.14 g/mol
Key Functional Groups :

  • Trifluoromethyl group (CF3)
  • Methoxy group (-OCH3)
  • Ketone functional group

The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of ETFMBA exhibit antimicrobial properties against various bacterial strains. The trifluoromethyl group is believed to enhance the interaction between the compound and microbial membranes, potentially leading to increased efficacy against pathogens.

Insecticidal Properties

ETFMBA has also shown promise as an insecticide. Its derivatives have been tested for effectiveness against specific insect pests, demonstrating significant biological activity that could be harnessed for agricultural applications.

Comparative Analysis with Similar Compounds

The following table highlights ETFMBA alongside related compounds to illustrate its unique features:

Compound NameMolecular FormulaKey Features
Ethyl 4,4,4-trifluoroacetoacetateC6H7F3O3Lacks the methoxy group; primarily used in agrochemicals.
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrateC9H10F3O3Contains an ethoxymethylene group; different reactivity profile.
Ethyl 2-methylacetoacetateC6H10O3No fluorine substitution; used in organic synthesis but less reactive.

The unique combination of trifluoromethyl and methoxy groups in ETFMBA enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of ETFMBA derivatives found that certain compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
  • Insecticidal Testing : Insect bioassays conducted with ETFMBA derivatives revealed significant mortality rates among targeted pest populations, suggesting potential utility in pest management strategies.
  • Pharmacological Potential : Preliminary investigations into the pharmacological properties of ETFMBA indicate that it may interact with specific biological targets relevant to disease models, although detailed mechanisms remain under exploration .

Q & A

Q. What are the standard synthetic routes for Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate, and what mechanistic steps are involved?

Answer: The compound is commonly synthesized via two primary routes:

  • Trifluoroacetic acid + ketene + ethanol : This involves sequential acid chloride formation, ketene addition, and esterification .
  • Claisen condensation : Ethyl trifluoroacetate reacts with ethyl acetate under basic conditions to form the β-keto ester backbone .
    Mechanistically, the Claisen condensation proceeds through enolate formation, nucleophilic attack, and subsequent esterification. Solvent choice (e.g., ethanol or THF) and temperature control are critical to avoid side reactions like hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the trifluoromethyl (-CF3_3), methoxy (-OCH3_3), and keto (-C=O) groups. 19F^{19}\text{F} NMR is essential for verifying trifluoromethyl resonance .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1275 cm1^{-1} (C-F stretching) validate functional groups .
  • Elemental analysis : Used to confirm stoichiometry (e.g., C, H, F, O ratios) .

Q. How does the reactivity of the β-keto ester moiety influence nucleophilic attack in this compound?

Answer: The α,β-unsaturated keto system (C=O adjacent to CF3_3) creates two electrophilic sites:

  • Keto carbon (C3) : Prone to nucleophilic addition (e.g., amines, hydrazines).
  • β-carbon (C2) : Participates in conjugate addition or cyclization.
    Steric hindrance from the trifluoromethyl group directs nucleophiles toward the more accessible keto position. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates and selectivity .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions between this compound and aromatic amines?

Answer: Reaction conditions dictate product formation:

  • Enamine formation : In non-polar solvents (e.g., toluene) at 80–100°C, anilines attack the keto group to form ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates.
  • Amide formation : In polar aprotic solvents (e.g., DMF) with acid catalysts, nucleophilic attack shifts to the ester carbonyl, yielding N-aryl-4,4,4-trifluoro-3-oxobutyramides.
    Optimizing solvent, temperature, and catalyst (e.g., p-TsOH vs. Et3_3N) achieves >90% selectivity for either pathway .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

Answer: Chiral resolution methods include:

  • Diastereomeric salt formation : Using chiral amines (e.g., (R)-1-phenylethylamine) to separate enantiomers via crystallization .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic esters.
  • Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce stereoselective additions to the keto group. Post-synthetic modifications (e.g., reduction of ketone to alcohol) preserve stereochemical integrity .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s structural conformation?

Answer: Single-crystal X-ray diffraction with SHELX software provides:

  • Bond angles/lengths : Confirms planarity of the trifluoromethyl-methoxy-keto system and deviations caused by steric interactions.
  • Hydrogen bonding networks : Identifies intermolecular interactions (e.g., O–H···O) that stabilize crystal packing.
  • Torsional analysis : Reveals rotational barriers for methoxy groups (e.g., dihedral angles ~3–9°) impacting reactivity .

Q. How is this compound utilized in synthesizing trifluoromethyl-substituted heterocycles?

Answer: The compound serves as a precursor for:

  • Quinolinones : Cyclization with anilines under acidic conditions yields 2-trifluoromethyl-4-quinolinones (anticancer agents) or 4-trifluoromethyl-2-quinolinones (AChE inhibitors) .
  • Triazolopyrazines : Condensation with hydrazines forms triazolo[4,3-a]pyrazine cores, intermediates in pharmaceuticals like Sitagliptin .
    Key steps involve Michael addition, cyclodehydration, and regioselective halogenation. Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate
Reactant of Route 2
Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate

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